2,4-Dichloro-3,5-dinitrobenzotrifluoride
Overview
Description
2,4-Dichloro-3,5-dinitrobenzotrifluoride is an organic compound with the molecular formula C7HCl2F3N2O4. It is characterized by the presence of two chlorine atoms, two nitro groups, and a trifluoromethyl group attached to a benzene ring. This compound is known for its yellowish needle-like crystalline structure and is used in various industrial and research applications .
Mechanism of Action
Target of Action
2,4-Dichloro-3,5-dinitrobenzotrifluoride is primarily used in the synthesis of kinesin spindle protein inhibitors . Kinesin spindle proteins play a crucial role in mitosis and cell division, making them a significant target in cancer research .
Mode of Action
As a reagent in the synthesis of kinesin spindle protein inhibitors, it likely interacts with these proteins to inhibit their function . This inhibition can disrupt cell division, potentially leading to cell death in rapidly dividing cells, such as cancer cells .
Biochemical Pathways
Given its role in the synthesis of kinesin spindle protein inhibitors, it likely affects pathways related tocell division and mitosis .
Pharmacokinetics
As a research chemical, it’s crucial to handle it with care, considering its potential toxicity .
Result of Action
The primary result of the action of this compound is the inhibition of kinesin spindle proteins, which can disrupt cell division . This disruption can lead to cell death in rapidly dividing cells, such as cancer cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it should be stored in a dry environment to maintain its stability . Furthermore, it’s crucial to avoid dust formation and ensure adequate ventilation when handling this compound .
Biochemical Analysis
Biochemical Properties
2,4-Dichloro-1,3-dinitro-5-(trifluoromethyl)benzene plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used in the synthesis of kinesin spindle protein inhibitors . The compound’s interactions with these biomolecules are crucial for its function in biochemical processes. The nature of these interactions often involves binding to specific sites on the enzymes or proteins, leading to inhibition or activation of their activity.
Cellular Effects
The effects of 2,4-Dichloro-1,3-dinitro-5-(trifluoromethyl)benzene on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to cause respiratory tract irritation and is toxic if inhaled . These effects can lead to changes in cellular behavior, including alterations in metabolic activities and gene expression patterns.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,4-Dichloro-1,3-dinitro-5-(trifluoromethyl)benzene can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is sufficiently stable during short-term experiments . Its long-term stability and degradation products need to be considered when interpreting experimental results.
Dosage Effects in Animal Models
The effects of 2,4-Dichloro-1,3-dinitro-5-(trifluoromethyl)benzene vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can cause significant toxicity. For example, it has been reported to cause serious eye damage and skin irritation at high doses . Understanding the dosage effects is crucial for determining the safe and effective use of the compound in various applications.
Metabolic Pathways
2,4-Dichloro-1,3-dinitro-5-(trifluoromethyl)benzene is involved in specific metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound’s metabolic pathways can influence its overall activity and toxicity. For instance, its stability in water and solubility are important factors that determine its metabolic fate .
Transport and Distribution
The transport and distribution of 2,4-Dichloro-1,3-dinitro-5-(trifluoromethyl)benzene within cells and tissues are critical for its function. The compound can be transported by specific transporters or binding proteins that facilitate its movement across cellular membranes. Its localization and accumulation within specific tissues can influence its overall activity and toxicity .
Subcellular Localization
The subcellular localization of 2,4-Dichloro-1,3-dinitro-5-(trifluoromethyl)benzene is essential for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can affect its interactions with other biomolecules and its overall biochemical activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-3,5-dinitrobenzotrifluoride typically involves the nitration of 2,4-dichlorobenzotrifluoride. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the benzene ring .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The process involves the careful handling of reagents and by-products to ensure safety and environmental compliance .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloro-3,5-dinitrobenzotrifluoride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation to form more complex structures, although this is less common.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium).
Reduction: Hydrogen gas, metal catalysts (e.g., palladium on carbon), and metal hydrides (e.g., lithium aluminum hydride).
Oxidation: Strong oxidizing agents (e.g., potassium permanganate, chromium trioxide).
Major Products:
Substitution: Derivatives with substituted nucleophiles.
Reduction: Amino derivatives.
Oxidation: Oxidized aromatic compounds.
Scientific Research Applications
2,4-Dichloro-3,5-dinitrobenzotrifluoride is utilized in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis for the preparation of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Medicine: As a potential intermediate in the synthesis of pharmaceuticals.
Industry: In the production of agrochemicals, dyes, and specialty chemicals.
Comparison with Similar Compounds
- 2,4-Dichloro-1,3-dinitrobenzene
- 2,4-Dichloro-5-nitrobenzotrifluoride
- 2,4-Dichloro-3,5-dinitrobenzotrifluoride
Comparison: this compound is unique due to the presence of both nitro and trifluoromethyl groups, which impart distinct chemical properties such as increased electron-withdrawing effects and enhanced reactivity. This makes it more versatile in synthetic applications compared to its analogs .
Properties
IUPAC Name |
2,4-dichloro-1,3-dinitro-5-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HCl2F3N2O4/c8-4-2(7(10,11)12)1-3(13(15)16)5(9)6(4)14(17)18/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPQYRXNRGNLPFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1[N+](=O)[O-])Cl)[N+](=O)[O-])Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HCl2F3N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7044639 | |
Record name | 2,4-Dichloro-1,3-dinitro-5-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7044639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29091-09-6 | |
Record name | 2,4-Dichloro-3,5-dinitrobenzotrifluoride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29091-09-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dichloro-1,3-dinitro-5-(trifluoromethyl)benzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029091096 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 2,4-dichloro-1,3-dinitro-5-(trifluoromethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,4-Dichloro-1,3-dinitro-5-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7044639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-dichloro-1,3-dinitro-5-(trifluoromethyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.913 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,4-DICHLORO-1,3-DINITRO-5-(TRIFLUOROMETHYL)BENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UPF413436J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of 2,4-Dichloro-3,5-dinitrobenzotrifluoride in the context of the provided research papers?
A1: Both research papers highlight the use of this compound as a key reagent in the synthesis of fluazinam [, ]. It reacts with 2-amino-3-chloro-5-trifluoromethylpyridine in the presence of an alkali to yield fluazinam.
Q2: How does the choice of solvent impact the synthesis of fluazinam using this compound?
A2: One of the research papers [] emphasizes the advantages of using 2-methyltetrahydrofuran as the solvent for this reaction. Compared to other solvents, 2-methyltetrahydrofuran leads to:
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